2-Acetylquinoline-3-carbaldehyde
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Overview
Description
2-Acetylquinoline-3-carbaldehyde is an organic compound with the molecular formula C12H9NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylquinoline-3-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of quinoline derivatives using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents . Another approach includes the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with acetylacetone under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: 2-Acetylquinoline-3-carboxylic acid.
Reduction: 2-Acetylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetylquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chloro substituent instead of an acetyl group.
2-Methylquinoline-3-carbaldehyde: Contains a methyl group instead of an acetyl group.
Uniqueness: 2-Acetylquinoline-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
872597-01-8 |
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Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-acetylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c1-8(15)12-10(7-14)6-9-4-2-3-5-11(9)13-12/h2-7H,1H3 |
InChI Key |
BEDQKXKCEFUQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C=C1C=O |
Origin of Product |
United States |
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